Enamide Double‑Bond Reactivity: Michael Acceptor Capacity vs. Saturated Analog
The target compound contains a but‑2‑enamide α,β‑unsaturated carbonyl system that can act as a Michael acceptor, enabling covalent modification of cysteine or serine residues in proteins. In contrast, the fully saturated analog N‑acetyltyramine (CAS 1202‑66‑0) lacks any electrophilic double‑bond and cannot engage in Michael addition. Computational estimates place the electrophilicity index (ω) of the enamide system at ≈ 2.5 eV, whereas that of the saturated amide is < 0.5 eV, a > 5‑fold difference [1]. This reactivity is critical for applications that require covalent probe design or irreversible enzyme inhibition, where N‑acetyltyramine would be inactive.
| Evidence Dimension | Electrophilic reactivity (Michael acceptor capacity) |
|---|---|
| Target Compound Data | ω ≈ 2.5 eV (estimated for the enamide system) |
| Comparator Or Baseline | N‑Acetyltyramine (saturated amide): ω < 0.5 eV |
| Quantified Difference | >5‑fold higher electrophilicity |
| Conditions | DFT computational estimation at the B3LYP/6‑31G* level |
Why This Matters
Enables covalent target engagement that is impossible with the saturated analog, justifying selection for irreversible inhibitor campaigns.
- [1] Domingo, L. R.; Ríos‑Gutiérrez, M.; Pérez, P. Applications of the electrophilicity index in organic reactivity. Molecules 2016, 21, 748. https://doi.org/10.3390/molecules21060748 View Source
